molecular formula C11H15NOS B4581092 N-[2-(phenylthio)ethyl]propanamide

N-[2-(phenylthio)ethyl]propanamide

Cat. No.: B4581092
M. Wt: 209.31 g/mol
InChI Key: SJVLKJASFKMYBB-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)ethyl]propanamide is a propanamide derivative featuring a 2-(phenylthio)ethyl substituent. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related thioether-containing amides .

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVLKJASFKMYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Properties Key Differences from Target Compound
N-[2-(3-Benzylphenyl)ethyl]propanamide Benzylphenyl substituent Variable activity; potential CNS modulation Replaces SPh with benzylphenyl (higher lipophilicity)
3-(Phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide Phenylthio + thiophene moieties Enhanced target interaction (e.g., enzymes) Additional thiophene group alters electronic properties
2-(4-Methoxybenzenethio)propanamide 4-Methoxybenzenethio group Moderate antimicrobial activity Thioamide (C=S) vs. thioether (C-S-C) backbone
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Fentanyl analog) Piperidine core + fluorophenyl High opioid receptor potency Piperidine ring and fluorophenyl substitution (increased potency)
N-[2-(4-Chlorophenyl)ethyl]propanamide Chlorophenyl substituent Improved metabolic stability Chlorine atom enhances electronegativity and stability

Impact of Thioether vs. Thioamide Groups

The phenylthioethyl group in the target compound differs from thioamide-containing analogs (e.g., 2-(4-Methoxybenzenethio)propanamide). Thioamides (C=S) exhibit stronger hydrogen-bonding capacity but reduced stability under physiological conditions compared to thioethers (C-S-C).

Role of Aromatic Substituents

  • Benzylphenyl vs. In contrast, the phenylthio group balances lipophilicity with polarizability due to sulfur’s lone pairs .
  • Thiophene Integration : The addition of a thiophene ring (e.g., in 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide) introduces π-π stacking capabilities, which may improve binding to aromatic residues in enzymes or receptors .

Pharmacological Potency vs. Opioid Analogs

Fentanyl derivatives (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) demonstrate significantly higher analgesic potency due to their piperidine core and fluorophenyl groups, which optimize opioid receptor binding. The target compound lacks these features, suggesting distinct therapeutic applications outside opioid pathways .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Chlorophenyl or fluorophenyl substitutions in analogs enhance resistance to oxidative metabolism, whereas the phenylthio group may undergo sulfoxidation, necessitating structural optimization for prolonged activity .

Q & A

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Methodological Answer : Synthesize a library of analogs with variations in the phenylthio group (e.g., 4-F, 4-OCH3) and propanamide chain length. Test in vitro against cancer cell lines (MCF-7, HeLa) using MTT assays. Correlate substituent electronic properties (Hammett σ values) with cytotoxicity (IC50) to identify pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(phenylthio)ethyl]propanamide
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